Butalbital sodium
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Overview
Description
It is a short-to-intermediate acting barbiturate that exhibits muscle-relaxing and anti-anxiety properties, producing central nervous system depression ranging from mild sedation to general anesthesia . Butalbital sodium is commonly used in combination with other medications, such as acetaminophen, aspirin, and caffeine, for the treatment of tension-type headaches .
Preparation Methods
The preparation of butalbital sodium involves several steps. One method includes the reaction of 2-allyl diethyl malonate with sodium ethoxide in ethanol, followed by the addition of isobutyl bromide to produce 2-isobutyl-2-allyl diethyl malonate . This intermediate is then reacted with urea in the presence of sodium ethoxide and ethanol, and the pH is adjusted with hydrochloric acid to precipitate butalbital . The crude product is purified by dissolving in an ethanol-water solution, followed by filtration and vacuum drying . This method is suitable for industrial production due to its simplicity, high yield, and reduced environmental impact .
Chemical Reactions Analysis
Butalbital sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable barbituric acid core.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and isobutyl groups, under appropriate conditions.
Common reagents used in these reactions include sodium ethoxide, ethanol, isobutyl bromide, and urea . The major products formed from these reactions are typically derivatives of butalbital with modified side chains.
Scientific Research Applications
Butalbital sodium has several scientific research applications:
Mechanism of Action
Butalbital sodium exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the brain . This leads to the opening of chloride channels, hyperpolarizing the neuron, and decreasing its firing rate, resulting in sedation and muscle relaxation . Additionally, this compound inhibits neuronal acetylcholine and glutamate receptors, further contributing to its sedative effects .
Comparison with Similar Compounds
Butalbital sodium is similar to other barbiturates such as:
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Pentobarbital: A short-acting barbiturate used for anesthesia and as an anticonvulsant.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Compared to these compounds, this compound has a unique combination of muscle-relaxing and anti-anxiety properties, making it particularly effective for treating tension-type headaches .
Properties
CAS No. |
23554-70-3 |
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Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
LIZXGILRVOONMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Related CAS |
77-26-9 (Parent) |
Origin of Product |
United States |
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